

Application Notes and Protocols for the Quantification of Oroxin B

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Compound of Interest

Compound Name: Oroxin B

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These application notes provide detailed methodologies for the quantitative analysis of **Oroxin B** in biological matrices. The protocols are primarily based on advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) techniques, which offer high sensitivity and selectivity.

Introduction

Oroxin B is a flavonoid glycoside found in the traditional Chinese medicinal plant *Oroxylum indicum*. It has garnered significant interest in the scientific community due to its potential pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. [1] Accurate and reliable quantification of **Oroxin B** in biological samples is crucial for pharmacokinetic, metabolism, and efficacy studies. This document outlines validated analytical methods for its determination in plasma and tissue samples.

Analytical Methods for Oroxin B Quantification

The primary methods for the quantification of **Oroxin B** are based on liquid chromatography coupled with tandem mass spectrometry. These methods are highly sensitive and specific, making them ideal for complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive LC-MS/MS method has been developed and validated for the quantification of **Oroxin B** in rat plasma and tissue homogenates.^{[2][3]} This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection using electrospray ionization in negative mode.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For even faster analysis and higher resolution, UPLC-MS/MS methods have been established. These methods are suitable for the simultaneous quantification of **Oroxin B** and other flavonoids in mouse and rat plasma.^{[4][5][6]} The UPLC-MS/MS methods also employ protein precipitation for sample clean-up and use electrospray ionization for detection, with some methods operating in positive ion mode.^{[4][5][6]}

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the validated analytical methods for **Oroxin B**.

Table 1: LC-MS/MS Method Performance in Rat Plasma^{[2][3]}

Parameter	Value
Linearity Range	4.52–904 ng/mL
Intra-day Precision	< 14.41%
Inter-day Precision	< 14.41%
Accuracy	Not explicitly stated
Lower Limit of Quantification (LLOQ)	1.0-5.5 ng/mL
Extraction Recovery	> 80.6%

Table 2: UPLC-MS/MS Method Performance in Mouse Blood^{[4][5][6]}

Parameter	Value
Linearity Range	2-1000 ng/mL
Intra-day Precision	< 14%
Inter-day Precision	< 15%
Accuracy	86.2 to 109.3%
Lower Limit of Quantification (LLOQ)	2 ng/mL
Extraction Recovery	> 78.2%
Matrix Effect	85.3 to 111.3%

Experimental Protocols

Protocol 1: Oroxin B Quantification in Rat Plasma and Tissue by LC-MS/MS[2][3]

1. Sample Preparation (Protein Precipitation)

- To a 100 µL aliquot of plasma or tissue homogenate, add a known concentration of the internal standard (IS).
- Add 400 µL of acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Collect the supernatant and inject a portion into the LC-MS/MS system.

2. Liquid Chromatography Conditions

- Column: Capcell Pak C18 (100mm × 2.0mm, 5µm)[2]
- Mobile Phase: Isocratic elution with Methanol and 2mM Ammonium Acetate buffer solution (75:25, v/v)[2]

- Flow Rate: 0.45 mL/min[2]
- Column Temperature: 40 °C

3. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[3]
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Specific precursor-to-product ion transitions for **Oroxin B** and the IS should be optimized.

Protocol 2: Oroxin B Quantification in Mouse Blood by UPLC-MS/MS[4][5][6]

1. Sample Preparation (Protein Precipitation)

- To a 20 µL aliquot of mouse blood, add 100 µL of methanol containing the internal standard (e.g., cirsimarin).[4][6]
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 15 minutes.[5]
- Transfer 80 µL of the supernatant for injection into the UPLC-MS/MS system.[5]

2. UPLC Conditions

- Column: Waters BEH C18[6]
- Mobile Phase: Gradient elution using Acetonitrile and Water (containing 0.1% formic acid).[4][5]
 - Gradient Program: 0–0.2 min, 10% Acetonitrile; 0.2–1.5 min, 10–80% Acetonitrile; 1.5–2.0 min, 80% Acetonitrile; 2.0–2.2 min, 80–10% Acetonitrile; 2.2–3.0 min, 10% Acetonitrile.[4]
- Flow Rate: 0.4 mL/min[4]

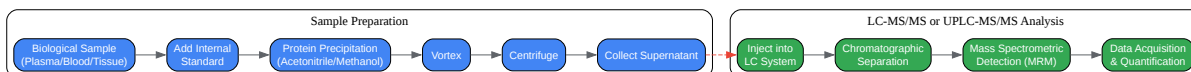
- Column Temperature: 40 °C[4]

3. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[4][5][6]
- Detection Mode: Multiple Reaction Monitoring (MRM)[4][5][6]
- Capillary Voltage: 2.5 kV[4]
- Desolvation Temperature: 450 °C[4]
- Desolvation Gas Flow: 900 L/h[4]
- Nebulizing Gas Flow: 50 L/h[4]

Visualizations

Experimental Workflow

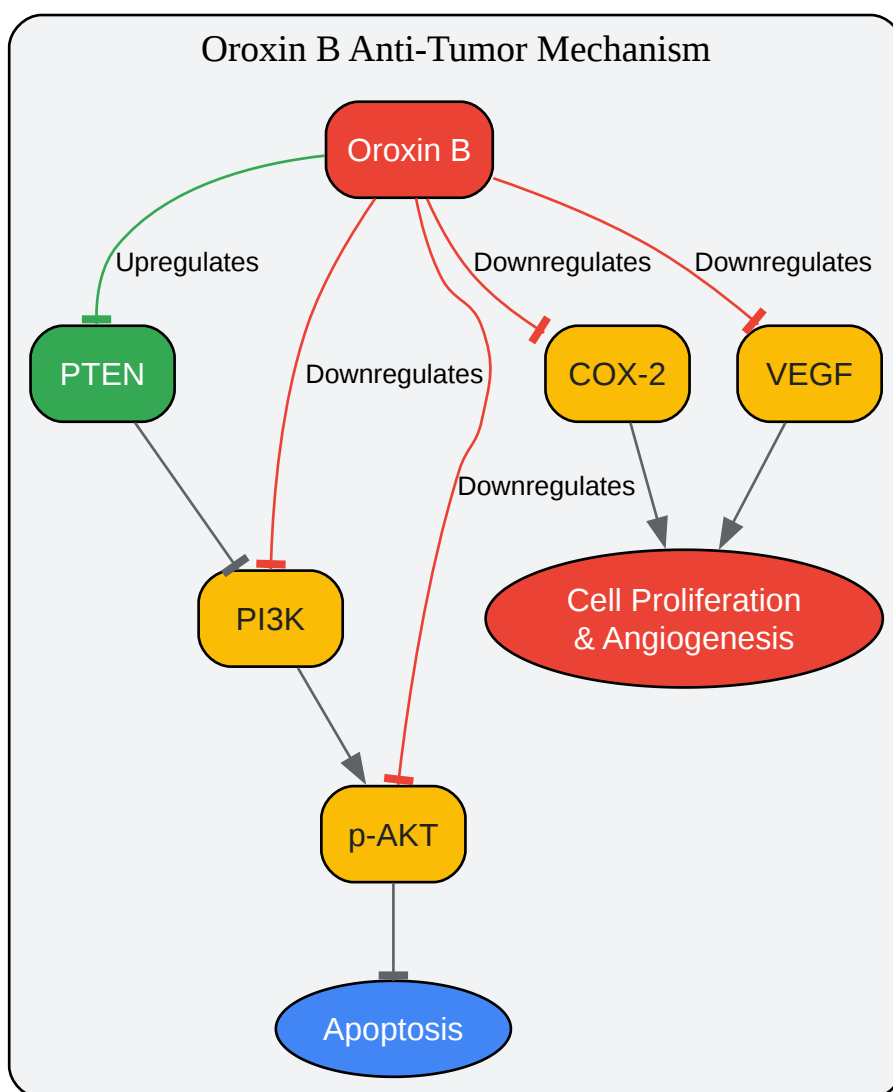


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Caption: Experimental workflow for **Oroxin B** quantification.

Signaling Pathway Affected by Oroxin B

Oroxin B has been shown to exert anti-tumor effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1][7]



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Caption: Signaling pathways modulated by **Oroxin B**.

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